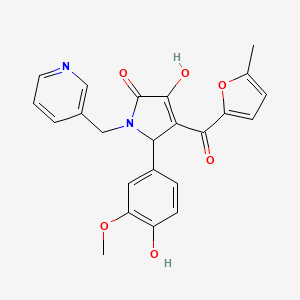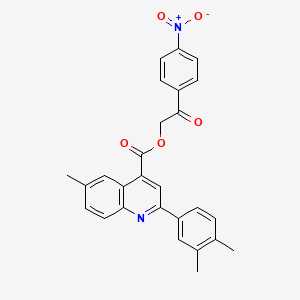
3-Hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(5-methyl-2-furoyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This complex molecule is a natural product with a fascinating structure. It combines elements from various classes of organic compounds, making it intriguing for both chemists and biologists. The compound’s full name reflects its substituents and functional groups, but let’s break it down:
- It contains a pyrrolone ring, a furan ring, and a pyridine ring, all intricately connected.
3-Hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(5-methyl-2-furoyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one: is a polyphenolic alkaloid.
準備方法
Synthetic Routes: The synthesis of this compound involves several steps due to its complex structure. While there isn’t a single standard method, here’s a general outline:
Isolation from Natural Sources: It can be extracted from certain plants or fungi.
Total Synthesis: Organic chemists have developed multi-step synthetic routes to create it in the lab. These involve cyclization reactions, functional group manipulations, and protecting group strategies.
Industrial Production: Industrial-scale production is limited due to the compound’s complexity. research continues to optimize synthetic methods for scalability.
化学反応の分析
Reactions:
Oxidation: The phenolic hydroxyl groups are susceptible to oxidation.
Reduction: The pyrrolone ring can undergo reduction.
Substitution: The pyridine ring allows for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles (e.g., alkyl halides) for pyridine substitution.
- Oxidation: Quinone derivatives.
- Reduction: Reduced pyrrolone derivatives.
- Substitution: Alkylated or arylated pyridine derivatives.
科学的研究の応用
This compound has diverse applications:
Medicine: It exhibits antioxidant, anti-inflammatory, and antitumor properties.
Chemistry: It serves as a synthetic target for organic chemists.
Biology: Researchers study its effects on cellular pathways and gene expression.
作用機序
The compound’s precise mechanism isn’t fully elucidated, but it likely interacts with cellular receptors, enzymes, or signaling pathways. Further research is needed to understand its mode of action.
類似化合物との比較
While unique, it shares features with other polyphenolic alkaloids:
Curcumin: Also derived from plants, curcumin has similar antioxidant properties.
Resveratrol: Found in red wine, resveratrol shares some structural motifs.
: Reference 1 (if available) : Reference 2 (if available) : Reference 3 (if available)
特性
分子式 |
C23H20N2O6 |
|---|---|
分子量 |
420.4 g/mol |
IUPAC名 |
4-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-(5-methylfuran-2-carbonyl)-1-(pyridin-3-ylmethyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C23H20N2O6/c1-13-5-8-17(31-13)21(27)19-20(15-6-7-16(26)18(10-15)30-2)25(23(29)22(19)28)12-14-4-3-9-24-11-14/h3-11,20,26,28H,12H2,1-2H3 |
InChIキー |
IWCNGSLXDYOUAQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC(=C(C=C3)O)OC)CC4=CN=CC=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[4-(3-bromophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B11624332.png)
![(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-5-(4-fluorophenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11624340.png)
![4,4-dimethyl-N-(3-methylbutyl)-8-propyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B11624342.png)

![3,5-diethyl 4-[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11624350.png)
![1-[(4-methylphenyl)carbonyl]-2-(thiophen-2-yl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B11624356.png)
![N-benzyl-2-[2-(2-methoxyphenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11624365.png)
![N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]-4-(propan-2-yloxy)benzamide](/img/structure/B11624383.png)
![Methyl 3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B11624384.png)
![5-nitro-3,8-dioxido-[1,2,5]oxadiazolo[3,4-e][2,1,3]benzoxadiazole-3,8-diium-4-amine](/img/structure/B11624389.png)
![4-methoxy-N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]benzamide](/img/structure/B11624390.png)
![6-((5Z)-5-{[2-(4-morpholinyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)hexanoic acid](/img/structure/B11624393.png)
![Benzyl 7-[4-(benzyloxy)-3-ethoxyphenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11624409.png)
![4-{(3E)-2-(4-hydroxy-3-methoxyphenyl)-3-[hydroxy(4-methylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl}butanoic acid](/img/structure/B11624410.png)
